2-(2-Hydroxyethyl)benzene-1,4-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethyl)benzene-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5,9-11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDDFOFVIFIUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597352 | |
| Record name | 2-(2-Hydroxyethyl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13398-95-3 | |
| Record name | 2-(2-Hydroxyethyl)-1,4-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13398-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Hydroxyethyl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Hydroxyethyl Benzene 1,4 Diol and Its Derivatives
Strategies for Carbon-Carbon Bond Formation with Hydroxyethyl (B10761427) Moieties
The direct introduction of a hydroxyethyl group onto the aromatic ring of hydroquinone (B1673460) represents a significant synthetic challenge due to the electron-rich and sensitive nature of the hydroquinone nucleus. One of the most classic methods for forming carbon-carbon bonds on aromatic rings is the Friedel-Crafts reaction . Hydroquinone is known to be highly susceptible to Friedel-Crafts alkylation. wikipedia.org In principle, the reaction of hydroquinone with a suitable electrophile, such as ethylene (B1197577) oxide or 2-chloroethanol, in the presence of a Lewis acid catalyst could yield the desired product. However, the reactivity of hydroquinone can lead to multiple side reactions, including over-alkylation and polymerization, necessitating careful control of reaction conditions.
Another potential C-C bond-forming reaction is the Reimer-Tiemann reaction . This reaction is well-known for the ortho-formylation of phenols using chloroform (B151607) in a basic solution. While typically used to introduce a formyl group, modifications of this reaction could potentially be explored for the introduction of a hydroxyethyl group, although this is not a standard application of the reaction. sciencemadness.org
A plausible, albeit multi-step, approach could involve the protection of the hydroxyl groups of hydroquinone, for instance as methoxy (B1213986) ethers, to form 1,4-dimethoxybenzene. This protected intermediate could then undergo a Friedel-Crafts acylation with acetyl chloride to produce 2,5-dimethoxyacetophenone. Subsequent reduction of the ketone to an alcohol and further chemical modifications could lead to the desired hydroxyethyl group, followed by deprotection of the methoxy groups to yield 2-(2-Hydroxyethyl)benzene-1,4-diol.
| Reaction Type | Reactants | Potential Product | Key Considerations |
| Friedel-Crafts Alkylation | Hydroquinone, Ethylene Oxide/2-Chloroethanol | This compound | Catalyst choice, control of reactivity to prevent side reactions. |
| Modified Reimer-Tiemann | Hydroquinone, Ethylene Glycol derivative | This compound | Non-standard application, requires investigation. |
| Multi-step Synthesis | 1,4-Dimethoxybenzene, Acetyl Chloride | This compound | Involves multiple steps of protection, acylation, reduction, and deprotection. |
Aromatic Hydroxylation and Etherification Approaches
An alternative strategy to direct C-C bond formation on the hydroquinone ring is to start with a phenol (B47542) already containing the hydroxyethyl side chain and then introduce the second hydroxyl group. A key precursor for this approach is 4-(2-hydroxyethyl)phenol . A patented method for producing high-purity 4-(2-hydroxyethyl)phenol involves the oxyalkylation of 2,6-di-tert-butylphenol (B90309) with ethylene oxide, followed by dealkylation. google.com
Once 4-(2-hydroxyethyl)phenol is obtained, the next critical step is the regioselective hydroxylation at the position para to the existing hydroxyl group. The Elbs persulfate oxidation is a classic method for the conversion of phenols to para-diphenols using potassium persulfate in an alkaline solution. wikipedia.orgchemeurope.com This reaction is generally performed in aqueous solutions at or below room temperature. wikipedia.org While it can be effective, yields can be moderate. wikipedia.org
Another approach for the hydroxylation of phenols is the use of hydrogen peroxide as an oxidant, often in the presence of a catalyst. mdpi.comgoogle.com Research has shown that various catalysts, including titanium-containing zeolites, can promote the hydroxylation of phenol to a mixture of hydroquinone and catechol. google.comresearchgate.net The selectivity towards hydroquinone is a critical aspect of this method. mdpi.com
| Starting Material | Reaction | Reagents | Product |
| 4-(2-hydroxyethyl)phenol | Elbs Persulfate Oxidation | Potassium Persulfate, Alkali | This compound |
| 4-(2-hydroxyethyl)phenol | Catalytic Hydroxylation | Hydrogen Peroxide, Catalyst | This compound |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry encourage the use of environmentally benign reagents and conditions. In the context of synthesizing substituted hydroquinones, a significant focus has been on replacing traditional oxidants and catalysts with greener alternatives.
The use of hydrogen peroxide (H₂O₂) as an oxidant for phenol hydroxylation is a prime example of a green chemistry approach, as its only byproduct is water. mdpi.comgoogle.com The development of heterogeneous catalysts that can be easily recovered and reused further enhances the sustainability of this process. google.com
Enzymatic synthesis represents another cornerstone of green chemistry. A study has demonstrated the ability of the enzyme tyrosinase to hydroxylate hydroquinone to produce 2-hydroxyhydroquinone (hydroxyhydroquinone). nih.govnorthumbria.ac.uk This biocatalytic approach operates under mild conditions and exhibits high selectivity. While this specific reaction yields a different isomer, it highlights the potential of using enzymes like tyrosinase or other engineered oxidoreductases for the targeted synthesis of hydroxyethyl-substituted hydroquinones. Enzymatic modifications are valued for being highly selective and often occurring in a single step under mild conditions. nih.gov
| Green Chemistry Principle | Application in Synthesis | Example |
| Use of Benign Oxidants | Replacing hazardous oxidants with H₂O₂. | Phenol hydroxylation using H₂O₂ to produce hydroquinone. mdpi.comgoogle.com |
| Biocatalysis | Employing enzymes for selective transformations. | Tyrosinase-catalyzed hydroxylation of hydroquinone. nih.govnorthumbria.ac.uk |
| Process Intensification | Using microreactors for continuous synthesis. | Continuous synthesis of hydroquinone dihydroxyethyl ether. |
Industrial Scale Synthetic Considerations for Analogous Compounds
The industrial production of hydroquinone itself is a well-established process, with two main routes being the oxidation of diisopropylbenzene and the hydroxylation of phenol. wikipedia.org These large-scale processes provide a framework for considering the industrial synthesis of its derivatives.
For a compound like this compound, the choice of an industrial-scale route would depend on factors such as raw material cost, process safety, and product purity requirements. The synthesis of methylhydroquinone (2-methylbenzene-1,4-diol) offers some insights. One patented method involves contacting p-methoxyphenol or p-dimethoxybenzene with a solid acid catalyst at high temperatures. google.com Another approach takes o-cresol (B1677501) as a starting material, oxidizes it to methyl benzoquinone, and then reduces it to methylhydroquinone. patsnap.com These examples underscore the importance of readily available starting materials and efficient catalytic processes for industrial viability.
The synthesis of hydroquinone bis(2-hydroxyethyl) ether (HQEE), a polyurethane chain extender, also provides valuable parallels. Industrial methods for HQEE production include the reaction of hydroquinone with ethylene oxide, which requires careful handling due to the flammable and explosive nature of ethylene oxide.
Synthesis of Related Aromatic Diols for Comparative Studies
The synthesis of isomers and analogues of this compound is crucial for comparative studies of their chemical and biological properties.
4-(2-Hydroxyethyl)benzene-1,2-diol (hydroxytyrosol), the catechol isomer, is a well-known natural antioxidant. Its synthesis can be approached through various methods, often starting from precursors like 3,4-dihydroxyphenylacetic acid.
The synthesis of resorcinol (B1680541) derivatives also provides a basis for comparison. For instance, various 4-substituted resorcinol derivatives have been synthesized through esterification to evaluate their biological activities. mdpi.com The acylation of resorcinol is another common transformation to produce a range of derivatives. jmchemsci.comjmchemsci.com One specific method involves reacting resorcinol with acetic acid in the presence of anhydrous zinc chloride. jmchemsci.com
A summary of synthetic approaches for related aromatic diols is presented below:
| Compound | Starting Material | Key Reaction | Reference |
| Methylhydroquinone | o-Cresol | Oxidation followed by reduction | patsnap.com |
| 4-Substituted Resorcinols | Resorcinol | Esterification/Acylation | mdpi.comjmchemsci.com |
| 4-(2-Hydroxyethyl)benzene-1,2-diol | 3,4-Dihydroxyphenylacetic acid | Reduction | - |
Advanced Spectroscopic Characterization of 2 2 Hydroxyethyl Benzene 1,4 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.
Proton (¹H) NMR Analysis
A ¹H NMR spectrum of 2-(2-Hydroxyethyl)benzene-1,4-diol would be expected to show distinct signals for each unique proton environment. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be indicative of their positions relative to the hydroxyl and ethyl groups. The ethyl group would exhibit two triplets, one for the methylene (B1212753) group attached to the ring and another for the methylene group bearing the hydroxyl substituent. The protons of the three hydroxyl groups would likely appear as broad singlets, the chemical shifts of which could vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. It would be expected to show eight distinct signals, corresponding to the eight carbon atoms in this compound. Six of these signals would be in the aromatic region, with their specific chemical shifts influenced by the positions of the substituents. The remaining two signals would correspond to the aliphatic carbons of the hydroxyethyl (B10761427) side chain.
Two-Dimensional (2D) NMR Techniques
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structural assignment. COSY would reveal the coupling relationships between adjacent protons, for instance, within the ethyl group and between neighboring aromatic protons. HSQC would correlate each proton signal with its directly attached carbon atom. HMBC would show longer-range correlations between protons and carbons, helping to piece together the connectivity of the entire molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₁₀O₃, giving it a molecular weight of approximately 154.16 g/mol . A high-resolution mass spectrum would confirm the exact mass and elemental composition. The fragmentation pattern would likely involve the loss of water, the cleavage of the ethyl side chain, and fragmentation of the aromatic ring, providing further structural confirmation.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are used to identify the functional groups present in a molecule. The spectra of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. Characteristic C-O stretching bands and aromatic C=C bending vibrations would also be present.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. As this compound contains a substituted benzene ring, it would be expected to exhibit absorption bands in the ultraviolet region, typically around 200-300 nm. The exact position and intensity of these absorption maxima (λmax) would be influenced by the hydroxyl and hydroxyethyl substituents on the aromatic ring.
Computational Chemistry and Theoretical Studies of 2 2 Hydroxyethyl Benzene 1,4 Diol
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the behavior of 2-(2-Hydroxyethyl)benzene-1,4-diol at the molecular level. DFT methods, such as B3LYP, are frequently utilized in conjunction with various basis sets (e.g., 6-311++G(d,p)) to provide a balance between computational cost and accuracy in predicting molecular properties.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional structure of this compound is crucial to its function and interactions. Molecular geometry optimization, a standard procedure in computational chemistry, is used to find the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located.
For this compound, conformational analysis is particularly important due to the rotational freedom of the hydroxyethyl (B10761427) side chain and the hydroxyl groups on the benzene (B151609) ring. Different orientations of these groups relative to each other can lead to various conformers with distinct energy levels. Intramolecular hydrogen bonding between the hydroxyl hydrogen of the side chain and an oxygen atom of the hydroquinone (B1673460) moiety, or between the two ring hydroxyls, can significantly stabilize certain conformations. Computational studies would systematically explore the potential energy surface to identify the global minimum and other low-energy conformers, providing insight into the molecule's preferred shapes.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Charge Distribution)
Understanding the electronic structure of this compound is key to predicting its chemical reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroquinone ring, a characteristic feature of phenolic compounds. The LUMO, conversely, would likely be distributed over the aromatic system. A smaller HOMO-LUMO gap would suggest higher reactivity, particularly towards electrophilic attack or oxidation. Furthermore, analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-poor regions of the molecule. In this case, the oxygen atoms of the hydroxyl groups would be sites of negative potential, indicating their role as hydrogen bond acceptors and sites of potential electrophilic attack.
Below is a table summarizing hypothetical electronic properties for this compound, as would be determined by DFT calculations.
| Computational Parameter | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -5.8 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |
Note: The values presented in this table are illustrative and would need to be confirmed by specific quantum chemical calculations.
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting and interpreting various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts of an optimized geometry, theoretical spectra can be generated. These predicted spectra can then be compared with experimental data to validate the computational model and aid in the assignment of spectral features.
For this compound, theoretical IR spectra would show characteristic peaks for the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic ring and ethyl chain, and C-O stretching vibrations. The precise frequencies of the O-H stretches can provide information about the extent of intramolecular and intermolecular hydrogen bonding. Similarly, predicted ¹H and ¹³C NMR chemical shifts would help in assigning the signals in experimentally obtained spectra to specific atoms within the molecule, confirming its structure.
Reaction Pathway Energetics and Transition State Analysis
Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a proposed reaction, it is possible to identify the transition states—the high-energy structures that connect reactants and products. The energy barrier, or activation energy, determined from the energy difference between the reactant and the transition state, provides a quantitative measure of the reaction rate.
For instance, the oxidation of the hydroquinone moiety to the corresponding quinone is a common reaction for such compounds. Theoretical studies could model this process, identifying the transition state and calculating the activation energy. This would provide insights into the molecule's antioxidant capabilities and its stability under oxidative conditions. Similarly, the energetics of other potential reactions, such as etherification or esterification of the hydroxyl groups, could be investigated to understand the molecule's synthetic accessibility and reactivity profile.
Chemical Reactivity and Mechanistic Investigations of 2 2 Hydroxyethyl Benzene 1,4 Diol
Reactions of the Benzene (B151609) Ring (e.g., Electrophilic Aromatic Substitution, Oxidation)
The hydroquinone (B1673460) ring is electron-rich, making it highly susceptible to electrophilic attack and oxidation. The substituents—two hydroxyl groups and one hydroxyethyl (B10761427) group—are all ortho-, para-directing and activating, further enhancing the ring's reactivity. libretexts.org
Electrophilic Aromatic Substitution: The high electron density and the directing effects of the substituents make the benzene ring prone to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. masterorganicchemistry.combyjus.com The incoming electrophile will be directed to the positions ortho and para to the existing groups. Given the substitution pattern, the available positions (C3, C5, and C6) are all activated. Steric hindrance from the 2-(2-hydroxyethyl) group may influence the regioselectivity of the substitution.
Oxidation: A key reaction of the hydroquinone moiety is its oxidation to the corresponding quinone. jackwestin.comnih.gov This transformation is a reversible two-electron, two-proton process. jackwestin.comnih.gov Mild oxidizing agents are sufficient to effect this change. libretexts.org The presence of the electron-donating hydroxyethyl group is expected to modulate the redox potential of the hydroquinone system. The oxidation product would be 2-(2-hydroxyethyl)-p-benzoquinone. This reaction is fundamental to the compound's role in redox processes.
Table 2: Representative Reactions of the Benzene Ring
| Reaction Type | Reagent | Catalyst | Typical Product |
|---|---|---|---|
| Bromination | Bromine (Br₂) | None (high activation) | Brominated 2-(2-hydroxyethyl)benzene-1,4-diol |
| Nitration | Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | Nitrated this compound |
| Oxidation | Fremy's Salt | - | 2-(2-Hydroxyethyl)-p-benzoquinone |
Role as a Ligand in Coordination Chemistry (e.g., Complexation with Metal Ions)
The two adjacent hydroxyl groups of the hydroquinone structure can act as a bidentate ligand, chelate metal ions, and form stable coordination complexes. researchgate.netnih.gov The deprotonation of the phenolic hydroxyls enhances the ligand's ability to bind to metal centers. This behavior is well-documented for similar catechol and hydroquinone derivatives. researchgate.net The resulting complexes can exhibit interesting electronic and catalytic properties. The primary alcohol group could also potentially coordinate to a metal center, although this is generally less favorable than chelation by the phenoxide groups. The specific nature of the complexes formed would depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants.
Table 3: Potential Coordination Complexes
| Metal Ion | Potential Complex Structure |
|---|---|
| Copper(II) (Cu²⁺) | A chelate complex involving the two deprotonated phenolic oxygens. |
| Iron(III) (Fe³⁺) | A stable complex with the hydroquinone moiety, potentially influencing its redox state. |
| Ruthenium(II/III) | Coordination complexes with potential applications in catalysis or medicine. nih.gov |
Mechanistic Pathways in Redox Processes
The redox chemistry of this compound is dominated by the interconversion between its hydroquinone and p-benzoquinone forms. This process is central to its antioxidant activity and its role in biological and chemical electron transfer systems.
In aqueous, acidic conditions, the redox cycling of iron can be mediated by hydroquinone. acs.org The hydroquinone reduces Fe(III) to Fe(II), generating the semiquinone radical, which can then oxidize Fe(II) back to Fe(III). acs.org This catalytic cycle also involves reactive oxygen species when oxygen is present. acs.org The specific kinetics and mechanism are highly dependent on the pH and the concentration of other species in the solution. acs.orgacs.org
Polymerization Chemistry Involving 2 2 Hydroxyethyl Benzene 1,4 Diol
Role as a Chain Extender in Polyurethane Systems
In polyurethane (PU) synthesis, chain extenders are low-molecular-weight diols or diamines that react with isocyanate groups to form the hard segments of the polymer. researchgate.netufrgs.br These hard segments, through physical crosslinking and hydrogen bonding, impart crucial properties such as mechanical strength, thermal stability, and elasticity to the resulting material. ufrgs.brgoogle.com
2-(2-Hydroxyethyl)benzene-1,4-diol serves as an effective chain extender in polyurethane systems. The presence of the aromatic ring contributes to the rigidity of the hard segments, enhancing the thermal and mechanical properties of the polyurethane. The hydroxyl groups, the reactive sites for the isocyanate, allow for the incorporation of this unit into the polymer backbone. The differing reactivity of the phenolic and primary alcohol groups can also be exploited to control the polymerization process and the final polymer architecture.
The general reaction for the formation of a polyurethane using a diisocyanate, a polyol (soft segment), and a diol chain extender like this compound is a step-growth polymerization. The properties of the resulting polyurethane can be tailored by adjusting the ratio of the soft and hard segments.
Monomer in Polyester (B1180765) and Polyolefin Synthesis
Polyester Synthesis
This compound can be utilized as a monomer in the synthesis of polyesters through polycondensation reactions with dicarboxylic acids or their derivatives. libretexts.org The ester linkages are formed by the reaction of the hydroxyl groups of the diol with the carboxylic acid groups.
The incorporation of the aromatic ring from this compound into the polyester backbone is expected to enhance the polymer's thermal stability and mechanical strength, similar to its effect in polyurethanes. The synthesis of polyesters generally involves reacting a diol with a diacid at elevated temperatures with a catalyst, leading to the formation of the polymer and a small molecule byproduct, such as water. libretexts.org While specific studies on the use of this compound in polyester synthesis are not widely available, research on similar aromatic diols demonstrates the feasibility of this approach.
Polyolefin Synthesis
The use of this compound as a monomer in the direct synthesis of polyolefins is not a conventional or documented process. Polyolefin synthesis typically involves the polymerization of olefin (alkene) monomers through addition polymerization mechanisms, which are fundamentally different from the step-growth polymerization reactions in which diols participate. Therefore, this compound is not a suitable monomer for traditional polyolefin synthesis.
Influence on Polymer Microstructure and Hard-Segment Formation
The structure of the chain extender plays a critical role in determining the microstructure of segmented polyurethanes, particularly the morphology of the hard domains. ufrgs.br The incorporation of this compound influences the packing and ordering of the hard segments due to its rigid aromatic nature and the potential for strong hydrogen bonding.
Copolymerization Studies with Other Monomers
This compound can be copolymerized with a variety of other monomers to create polymers with tailored properties. In polyurethane synthesis, it can be used in conjunction with different diisocyanates (e.g., MDI, TDI) and various polyols (e.g., polyethers, polyesters) to control the characteristics of the final elastomer.
In polyester synthesis, it can be copolymerized with a mixture of dicarboxylic acids (e.g., terephthalic acid, adipic acid) to produce copolyesters. specificpolymers.com For instance, the incorporation of aliphatic dicarboxylic acids alongside aromatic ones can introduce flexibility into the polymer chain. Studies on related systems, such as the copolymerization of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) with aliphatic dicarboxylic acids, have shown that the properties of the resulting biodegradable copolyesters can be finely tuned by adjusting the monomer composition. kaist.ac.kr This suggests that similar strategies could be effectively employed with this compound to develop a range of functional materials.
Development of Bio-based and Degradable Polymers Incorporating Related Diols
There is a growing interest in the development of bio-based and biodegradable polymers to address environmental concerns. nih.gov Aromatic diols derived from renewable resources, such as lignin, are being explored as building blocks for sustainable polymers. researchgate.net While this compound itself may not be directly bio-based, the principles of its use can be applied to structurally similar bio-derived diols.
The incorporation of ester linkages in polymers, as would be the case in polyesters synthesized with this compound, can impart biodegradability. specificpolymers.com The susceptibility of the ester bonds to hydrolysis is a key mechanism for the degradation of these materials. Research on biodegradable polyurethanes often involves the use of polyester polyols, and the choice of chain extender can also influence the degradation profile. google.com The development of degradable polymers using diols related to this compound is an active area of research, with the aim of creating materials that offer high performance during their service life and can break down into environmentally benign products at the end of their lifecycle.
Analytical Quantification Techniques for 2 2 Hydroxyethyl Benzene 1,4 Diol
Chromatographic Separations for Purity and Mixture Analysis
Chromatographic techniques are paramount for separating 2-(2-Hydroxyethyl)benzene-1,4-diol from its precursors, by-products, and other impurities, enabling both qualitative identification and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile, polar compounds like this compound. The selection of the stationary and mobile phases is critical for achieving optimal separation.
For the parent compound, hydroquinone (B1673460), a reversed-phase HPLC method has been developed utilizing a Zorbax SB-Phenyl column with a gradient elution of acetonitrile (B52724) and water containing 0.1% acetic acid, and detection at 230 nm. The structural similarity suggests that a reversed-phase C18 or a phenyl column would likely be effective for the separation of this compound, with a mobile phase consisting of a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile, possibly with the addition of an acid modifier like acetic or formic acid to improve peak shape.
Table 1: Exemplary HPLC Conditions for Related Compounds
| Analyte | Column | Mobile Phase | Detection | Reference |
| Hydroquinone bis(2-hydroxyethyl) ether (HQEE) & Hydroquinone | LiChrospher CN | Methanol:Water:1% Acetic Acid (10:50:40, v/v/v) | UV at 285 nm | ykcs.ac.cn |
| Hydroquinone | Zorbax SB-Phenyl (250 x 4.6 mm; 5 µm) | Water (0.1% Acetic Acid) and Acetonitrile (gradient) | UV at 230 nm |
This interactive table summarizes potential starting conditions for HPLC method development for this compound based on methods for related compounds.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, which contains three hydroxyl groups, direct analysis by GC is challenging. These polar functional groups can lead to poor peak shape and strong adsorption on the GC column.
To overcome these limitations, a derivatization step is typically required to convert the polar hydroxyl groups into less polar, more volatile derivatives. A common approach is silylation, where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to replace the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
While specific GC methods for this compound are not prevalent, studies on related compounds like hydroquinone have demonstrated the necessity of such derivatization for successful GC analysis. The analysis of impurities in industrial hydroquinone bis(2-hydroxyethyl) ether has been performed using an HP-5 capillary column, which is a common, non-polar column suitable for a wide range of underivatized and derivatized compounds. xml-journal.net
Hyphenated Techniques for Trace Analysis and Compound Identification
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer enhanced selectivity and sensitivity, making them indispensable for trace analysis and definitive compound identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. Following the necessary derivatization to make this compound amenable to GC, the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions.
A study on the identification of impurities in industrial hydroquinone bis(2-hydroxyethyl)ether utilized Gas Chromatography-Time of Flight Mass Spectrometry (GC-TOFMS). xml-journal.net This technique allowed for the accurate mass measurement and identification of several related compounds. xml-journal.net For the trimethylsilyl derivative of this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ethyl group and the loss of trimethylsilanol (B90980) (TMSOH) moieties.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis of polar and thermally labile compounds like this compound, as it does not typically require derivatization. The compound can be separated using reverse-phase HPLC and the eluent introduced directly into the mass spectrometer.
A detailed study on the separation and identification of related substances in hydroquinone bis(2-hydroxyethyl) ether (HQEE) employed HPLC with photodiode array detection and electrospray ionization mass spectrometry (HPLC-PDA-ESIMS). acs.orgresearchgate.net The separation was achieved on a reverse-phase C18 column with a gradient elution of methanol and water. acs.orgresearchgate.net Electrospray ionization (ESI) in the positive ion mode was used to generate protonated molecules [M+H]⁺ and other adducts (e.g., [M+Na]⁺, [M+K]⁺), which were then detected by the mass spectrometer. acs.org This approach allowed for the confident identification of several impurities in HQEE. acs.org
Table 2: Mass Spectrometric Data of Impurities Identified in HQEE using HPLC-ESI-MS
| Compound | Retention Time (min) | Molecular Weight | Observed Ions (m/z) | Reference |
| Impurity c (HQEE) | 10.5 | 198 | 199.0, 215.9, 221.0 | acs.org |
| Impurity d | 17.3 | 242 | 243.0, 259.9, 265.0 | acs.org |
| Impurity e | 22.2 | 286 | 287.0, 303.9, 309.1 | acs.org |
| Impurity f | 23.5 | 286 | 287.0, 303.9, 309.0 | acs.org |
| Impurity g | 25.9 | 330 | 330.9, 347.9, 353.0 | acs.org |
| Impurity h | 27.3 | 330 | 331.0, 347.9, 353.1 | acs.org |
This interactive table presents mass spectrometric data for compounds related to this compound, illustrating the utility of LC-MS for identification.
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds containing chromophores. The aromatic ring in this compound absorbs ultraviolet radiation, making this technique suitable for its concentration determination.
While the specific UV absorption spectrum for this compound is not widely published, it is expected to be very similar to that of its parent compound, hydroquinone. Hydroquinone exhibits a maximum absorbance (λmax) at approximately 293 nm. For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
It is important to note that this method is susceptible to interference from other compounds in the sample that also absorb at or near the same wavelength. Therefore, it is most reliable for the analysis of relatively pure samples or after a suitable separation step. Derivative spectrophotometry, which involves calculating the first or higher-order derivative of the absorbance spectrum, can sometimes be employed to resolve overlapping spectral bands and improve the selectivity of the analysis.
Advanced Data Processing in Analytical Chemistry (e.g., AI-based Spectral Analysis)
The field of analytical chemistry is increasingly benefiting from the integration of advanced data processing techniques, including artificial intelligence (AI) and machine learning (ML). arxiv.org These approaches can enhance the interpretation of complex analytical data, automate analysis, and improve the accuracy of quantification. arxiv.orgnih.gov
In mass spectrometry, machine learning models can be developed to recognize the specific fragmentation patterns of this compound and its derivatives. researchgate.net This can aid in the identification of the compound in complex mixtures and can help to deconvolve co-eluting peaks in chromatographic data. Chemometric methods, a subset of data analysis techniques, can be used to optimize HPLC separation conditions, leading to better resolution and shorter analysis times. researchgate.net By systematically varying parameters like mobile phase composition and flow rate and using statistical models to evaluate the outcomes, an optimal set of conditions can be determined with fewer experiments. researchgate.net
The application of AI in analytical chemistry is a rapidly evolving field, and its integration into the quantification of specific compounds like this compound holds the promise of more efficient, accurate, and automated analytical workflows. arxiv.org
Environmental Transformation Pathways of 2 2 Hydroxyethyl Benzene 1,4 Diol
Biotic Degradation by Microorganisms (e.g., Bacterial Catabolism of Aromatic Compounds)
The biodegradation of 2-(2-Hydroxyethyl)benzene-1,4-diol is expected to be a significant transformation pathway in soil and water environments. Microorganisms, particularly bacteria, have evolved diverse catabolic pathways for the degradation of aromatic compounds.
The degradation of this compound would likely proceed through two main stages: the degradation of the hydroxyethyl (B10761427) side chain and the cleavage of the aromatic ring.
Degradation of the Hydroxyethyl Side Chain:
The hydroxyethyl side chain is analogous to 2-phenylethanol (B73330). Bacteria capable of utilizing 2-phenylethanol as a carbon source typically oxidize the alcohol to phenylacetaldehyde (B1677652) and then to phenylacetic acid. nih.gov A similar pathway can be postulated for this compound, leading to the formation of (2,5-dihydroxyphenyl)acetaldehyde and subsequently (2,5-dihydroxyphenyl)acetic acid. These transformations are generally catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, respectively.
Degradation of the Aromatic Ring:
The hydroquinone (B1673460) ring is a known substrate for bacterial degradation. Aerobic degradation of hydroquinone typically proceeds via hydroxylation to form 1,2,4-trihydroxybenzene, which is then a substrate for ring-cleavage dioxygenases. nih.gov These enzymes introduce two atoms of oxygen into the aromatic ring, leading to the formation of aliphatic products that can enter central metabolic pathways. For example, Pseudomonas putida has been shown to utilize hydroquinone as a ring-fission substrate. nih.gov
Alternatively, the initial degradation of the side chain could lead to (2,5-dihydroxyphenyl)acetic acid, which would then undergo ring fission. The presence of the carboxyl group on the side chain could influence the position of enzymatic ring cleavage.
Under anaerobic conditions, the degradation of hydroquinone can also occur. This process often involves an initial carboxylation followed by reductive dehydroxylation to form intermediates like phenol (B47542), which are then further degraded. researchgate.net
| Microorganism Type | Potential Catabolic Pathway | Key Enzymes |
| Aerobic Bacteria | Oxidation of the hydroxyethyl side chain to a carboxylic acid, followed by hydroxylation and ortho- or meta-cleavage of the aromatic ring. | Alcohol dehydrogenase, Aldehyde dehydrogenase, Monooxygenases, Dioxygenases |
| Anaerobic Bacteria | Potential for initial carboxylation of the aromatic ring followed by reductive dehydroxylation and subsequent ring reduction and cleavage. | Carboxylases, Reductases |
Analysis of Degradation Products and Environmental Fate Modeling
Degradation Products:
Based on the predicted abiotic and biotic degradation pathways, a number of transformation products can be anticipated.
Abiotic Degradation: Photolysis is likely to generate quinone-type products, such as 2-(2-hydroxyethyl)-p-benzoquinone, through the oxidation of the hydroquinone ring. Further oxidation could lead to ring-opening products, including smaller organic acids and eventually carbon dioxide.
Biotic Degradation: Aerobic microbial degradation is expected to produce intermediates such as (2,5-dihydroxyphenyl)acetaldehyde and (2,5-dihydroxyphenyl)acetic acid from the oxidation of the side chain. Subsequent hydroxylation of the ring would lead to trihydroxybenzene derivatives. Ring cleavage would result in aliphatic acids such as maleylacetic acid or hydroxymuconic semialdehydes, which are further metabolized.
Environmental Fate Modeling:
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the environmental fate of chemicals. nih.gov These models correlate the chemical structure of a compound with its environmental properties. For this compound, QSAR models for substituted phenols could provide estimates for properties such as soil sorption coefficient (Koc), bioconcentration factor (BCF), and rates of abiotic degradation. nih.govacs.org
The EAWAG Pathway Prediction System (EAWAG-BBD) is a tool that predicts plausible microbial catabolic pathways for organic compounds based on a set of established biotransformation rules. ethz.ch A predicted pathway for this compound would likely involve initial oxidation of the primary alcohol on the side chain, followed by hydroxylation of the aromatic ring and subsequent ortho-cleavage.
| Predicted Degradation Product | Formation Pathway | Environmental Significance |
| 2-(2-hydroxyethyl)-p-benzoquinone | Abiotic (Photolysis) | Potential for higher toxicity than the parent compound. |
| (2,5-dihydroxyphenyl)acetic acid | Biotic (Aerobic) | An intermediate in the biodegradation pathway, likely to be further degraded. |
| 1,2,4-Trihydroxybenzene | Biotic (Aerobic) | A common intermediate in the degradation of hydroquinones. |
| Aliphatic acids (e.g., maleylacetic acid) | Biotic (Aerobic) | Products of aromatic ring cleavage, readily metabolized by microorganisms. |
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the structural configuration of 2-(2-Hydroxyethyl)benzene-1,4-diol?
- Methodology :
- THz Spectroscopy : Distinguishes constitutional isomers by detecting intermolecular vibrations. For benzenediol derivatives, THz absorption spectra (0.5–4.0 THz) can differentiate substituent positions (e.g., 1,2 vs. 1,4 diols) via unique spectral fingerprints .
- NMR : - and -NMR identify hydroxyl and hydroxyethyl proton environments. Coupling constants (e.g., -values) confirm spatial arrangements.
- IR Spectroscopy : O–H stretching (3200–3600 cm) and C–O vibrations (1200–1300 cm) validate functional groups.
Q. What synthetic routes are optimized for this compound, and how do reaction conditions influence yield?
- Methodology :
- Hydroxylation : Start with 1,4-dihydroxybenzene (hydroquinone), introduce hydroxyethyl via nucleophilic substitution using ethylene oxide or glycol derivatives under basic conditions (e.g., KCO/DMF, 80°C). Yield optimization requires inert atmosphere to prevent oxidation .
- Catalytic Methods : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity. Solvent polarity (e.g., DMSO vs. THF) affects reaction kinetics.
Advanced Research Questions
Q. How does the hydroxyethyl substituent influence electronic properties and reactivity in catalytic applications?
- Methodology :
- Computational Studies : Density Functional Theory (DFT) calculates electron density distribution. The hydroxyethyl group donates electron density via resonance, activating the benzene ring for electrophilic substitution (e.g., nitration or halogenation).
- Experimental Validation : Cyclic voltammetry measures redox potentials; shifts in oxidation peaks (e.g., +0.2 V vs. Ag/AgCl) indicate enhanced electron-donating effects compared to unsubstituted hydroquinone .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodology :
- SHELX Refinement : Use SHELXL for high-resolution data (d-spacing < 1.0 Å) to model hydrogen bonding. Discrepancies in R-factors (>5%) may require re-examining thermal displacement parameters or twinning corrections .
- Synchrotron X-ray Diffraction : High-flux beams improve weak reflection detection, critical for resolving disordered hydroxyethyl conformers.
Q. How do organocatalytic cascade reactions leverage this compound derivatives in synthesizing complex heterocycles?
- Methodology :
- Domino Reactions : Example: Tandem oxa-Michael–Michael–aldol reactions with α,β-unsaturated aldehydes, catalyzed by diphenylprolinol (10 mol%), yield hexahydrochromenes. Key factors: solvent (toluene), temperature (25°C), and stereoelectronic control .
- Kinetic Studies : Monitor intermediates via LC-MS to optimize stepwise vs. concurrent pathways.
Biological & Mechanistic Questions
Q. What structure-activity relationships (SARs) govern the antimicrobial activity of hydroxyethyl-substituted benzenediols?
- Methodology :
- SAR Analysis : Compare derivatives with varying chain lengths (e.g., hydroxyethyl vs. hydroxymethyl). Bioassays (MIC against S. aureus) reveal that the hydroxyethyl group enhances membrane permeability (2-fold lower MIC vs. parent compound) .
- Molecular Docking : Simulate interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase). Hydroxyethyl forms hydrogen bonds with Thr121, stabilizing inhibitor-enzyme complexes.
Data Analysis & Validation
Q. How can researchers validate purity and stability of this compound under experimental conditions?
- Methodology :
- HPLC-PDA : Use C18 columns (ACN/water gradient) to detect degradation products (e.g., quinones). Stability studies (40°C/75% RH) identify shelf-life limitations.
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H] at m/z 169.0735 (calc. 169.0733) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
